3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one is an organic compound with the molecular formula C14H15ClO4 and a molecular weight of 282.726 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-hydroxybenzaldehyde with β-dicarbonyl compounds in the presence of a base such as piperidine or pyridine . The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the chromen-2-one structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5,7-dimethoxy-4-methyl-chromen-2-one
- 6-ethyl-7-methoxy-4-methyl-chromen-2-one
- 7-ethoxy-6-ethyl-4-methyl-chromen-2-one
Uniqueness
3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one is unique due to the presence of both chloro and ethoxy substituents on the chromen-2-one core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15ClO4 |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
3-chloro-5,7-diethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H15ClO4/c1-4-17-9-6-10(18-5-2)12-8(3)13(15)14(16)19-11(12)7-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
HRCUARXSCUOGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=C(C(=O)O2)Cl)C)C(=C1)OCC |
Origin of Product |
United States |
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